

PHA-680626 origins and synthesis

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Compound Focus: PHA-680626

Cat. No.: S547890

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Origins and Developer

PHA-680626 was identified and optimized by researchers at **Nerviano Medical Sciences S.r.l.** in Milan, Italy [1] [2]. It was developed through the optimization of a series of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives, specifically from a lead compound known as **PHA-680632** [3].

Molecular Structure and Binding

The interaction of **PHA-680626** with its target is well-defined by its crystal structure.

- **Core Scaffold:** 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole [3] [1].
- **Key Structural Feature:** A 5-amidothiophene substituent that packs near residues Leu263 and Ala273 on Aurora-A [3].
- **Experimental Structure:** The crystal structure of Aurora-A in complex with **PHA-680626** is publicly available in the Protein Data Bank under accession code **2J4Z** [1].

Primary Mechanisms of Action and Experimental Data

PHA-680626 functions as a multi-kinase inhibitor with a particularly notable amphosteric mechanism against Aurora-A.

Table 1: Key Biological Activities of PHA-680626

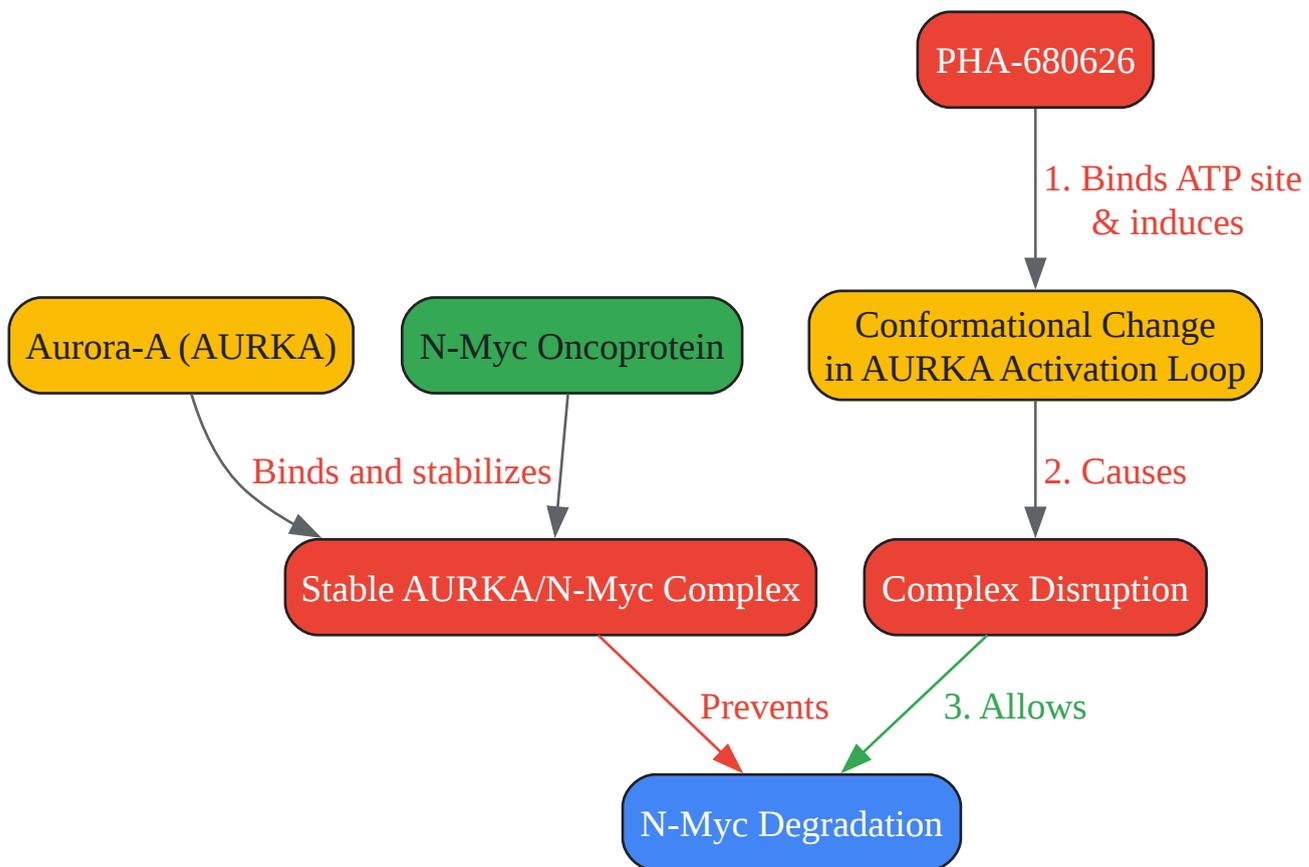
Activity / Parameter	Description / Value	Experimental Context / Citation
Aurora-A / N-Myc Disruption	Effective amphosteric inhibitor; disrupts protein-protein interaction, leading to N-Myc degradation [3] [4].	In vitro (SPR assays) & MYCN-overexpressing cell lines (Proximity Ligation Assays) [3].
Aurora Kinase Inhibition	Orthosteric inhibitor of kinase activity [3].	Kinase activity assays [3].
Bcr-Abl Inhibition	Inhibits kinase activity of Bcr-Abl, including Imatinib-resistant forms [4] [2].	Cellular models of Chronic Myeloid Leukemia (CML); reduces phosphorylation of CrkL [2].
Cellular Anti-Proliferative Effect	IC ₅₀ = 0.57 μM	Assayed on human HCT-116 cells (BrdU incorporation after 72 hrs) [4].
Pro-Apoptotic Activity	Induces programmed cell death [4] [2].	CML cell lines and primary CD34+ cells from patients [2].

Table 2: Key In Vitro and Cellular Assay Protocols

Assay Type	Detailed Methodology Summary	Purpose / Measured Outcome
Surface Plasmon Resonance (SPR)	Competition assays; AURKA immobilized on chip, PHA-680626 tested for ability to compete with binding of N-Myc peptide (Myc-AIR) [3].	Confirm direct disruption of AURKA/N-Myc protein-protein interaction in vitro.
Proximity Ligation Assay (PLA)	Performed in tumor cell lines overexpressing MYCN; visualizes protein-protein interactions within fixed cells [3].	Quantify reduction of AURKA/N-Myc complex formation in a cellular context.

Assay Type	Detailed Methodology Summary	Purpose / Measured Outcome
Kinase Activity Assay	Not detailed in sources, but standard assays measure transfer of phosphate from ATP to a substrate [3].	Measure orthosteric inhibition of Aurora-A kinase enzymatic activity.
Cell Viability (MTT) Assay	Cells treated with PHA-680626 for 48-72 hours; MTT reagent added and metabolically active cells produce formazan dye, measured spectrophotometrically [2].	Determine anti-proliferative effect and calculate IC ₅₀ values.
Western Blot / Phospho-Analysis	Cell lysates from treated samples analyzed for protein levels (e.g., N-Myc) and phosphorylation status (e.g., Histone H3, CrkL) [4] [2].	Investigate effects on downstream signaling and target degradation.

The diagram below illustrates the dual mechanism of action of **PHA-680626** in disrupting the Aurora-A / N-Myc complex.



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References

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